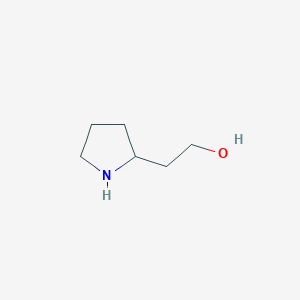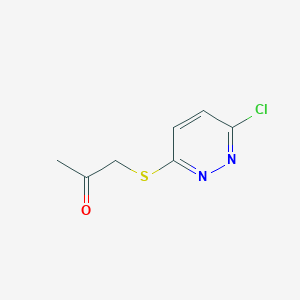
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a chemical compound that belongs to the pyridazine family. It is a synthetic molecule that has been extensively studied due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one in lab experiments is its wide range of biological activities. It has been shown to have potential applications in a variety of fields, including cancer research, neurodegenerative disease research, and inflammation research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to explore its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.
Synthesis Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a multi-step process that involves the reaction of 6-chloropyridazine with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18592-52-4 |
|---|---|
Product Name |
1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one |
Molecular Formula |
C7H7ClN2OS |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C7H7ClN2OS/c1-5(11)4-12-7-3-2-6(8)9-10-7/h2-3H,4H2,1H3 |
InChI Key |
JTBDZVSYDYLNHG-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(C=C1)Cl |
Canonical SMILES |
CC(=O)CSC1=NN=C(C=C1)Cl |
synonyms |
1-[(6-Chloro-3-pyridazinyl)thio]propan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




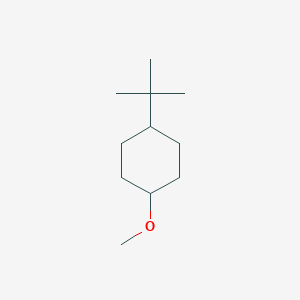


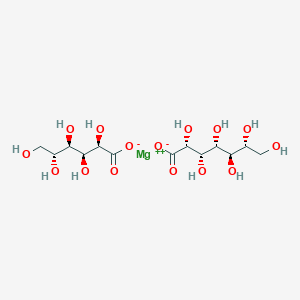

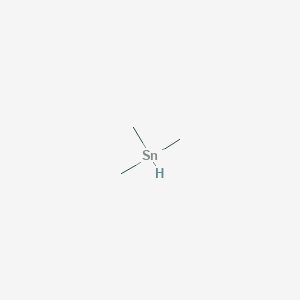
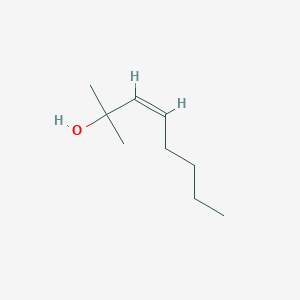
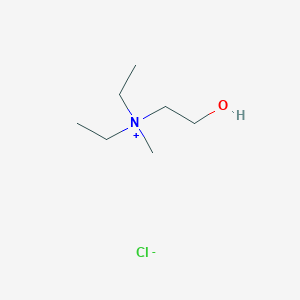
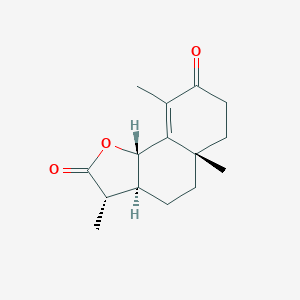
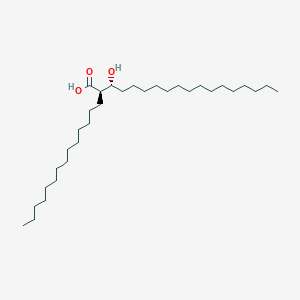
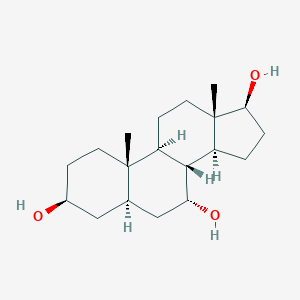
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
